N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide is an organic compound characterized by its unique structure that incorporates a tetrazole ring attached to an aniline derivative. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, and nitrogen atoms. The compound is classified as an aromatic amide due to the presence of the acetamide functional group.
This compound can be sourced from various chemical databases and literature, including PubChem and BenchChem, which provide detailed information about its chemical properties and potential applications. It falls under the category of tetrazole derivatives, known for their diverse biological activities.
The synthesis of N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide typically involves several key steps:
The yield of these reactions can vary significantly based on the conditions used, with reported yields ranging from 53% to 99% depending on the specific synthetic route employed .
The molecular structure of N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide features:
The InChI representation of this compound is:
This structural formula indicates the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets .
N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions are significant for modifying the compound to enhance its biological activity or alter its properties for specific applications .
The mechanism of action for N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide primarily involves interactions at the molecular level with biological targets:
This mode of action suggests that modifications in its structure could enhance binding affinity and selectivity towards target proteins, making it a candidate for further pharmacological investigation .
The physical properties of N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide include:
Chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide has several scientific uses:
The compound N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide exemplifies the standardized naming conventions for tetrazole-acetamide hybrids. Its systematic IUPAC name defines three critical structural features:
This nomenclature precisely differentiates it from related structures like N-[2-(2H-tetrazol-5-yl)phenyl]acetamide (PubChem CID: 4440906), where the tetrazole attaches ortho to the acetamide [4], and N-(2-methyl-2H-tetrazol-5-yl)acetamide (CAS#: 6154-06-9), which lacks the aromatic spacer [8]. Structural taxonomy classifies such compounds based on:
Table 1: Structural Variations in Tetrazole-Acetamide Hybrids
Compound Name | Molecular Formula | Substitution Pattern | PubChem/CAS Identifier |
---|---|---|---|
N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide | C₁₀H₁₁N₅O | Methyl ortho to acetamide; tetrazole meta to acetamide | CID 49875872 [1] |
N-[2-(2H-tetrazol-5-yl)phenyl]acetamide | C₉H₉N₅O | Tetrazole ortho to acetamide; no methyl | CID 4440906 [4] |
N-(2-methyl-2H-tetrazol-5-yl)acetamide | C₄H₇N₅O | Direct tetrazole-acetamide linkage | CAS 6154-06-9 [8] |
Tetrazoles entered medicinal chemistry as explosives precursors in the early 20th century, but their biomedical relevance emerged with the discovery of their bioisosteric relationship with carboxylic acids (pKa ≈ 4.9 vs 4.8 for acetic acid). This property drove their adoption in pharmaceuticals seeking enhanced membrane permeability and metabolic stability. Seminal milestones include:
Recent advances focus on hybrid systems like tetrazole-acetamides for challenging therapeutic areas. Notably, compounds such as N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives (NM-07 to NM-16) demonstrated potent in vivo antidiabetic activity comparable to metformin, establishing acetamide-tetrazole synergy [3] [7]. Concurrently, 2-(tetrazol-5-yl)sulfonylacetamides emerged as inhibitors of Mycobacterium tuberculosis and Mycobacterium marinum, exhibiting minimum inhibitory concentrations (MIC) as low as 0.03 μM against multidrug-resistant strains [2] [3].
Table 2: Evolution of Key Tetrazole-Containing Drug Classes
Era | Therapeutic Class | Representative Agents | Clinical Impact |
---|---|---|---|
1980s–1990s | Angiotensin II Receptor Blockers (ARBs) | Losartan, Candesartan, Irbesartan | First bioisostere-driven antihypertensives; improved oral bioavailability |
2000s | Antibiotics | Cefamandole, Ceforanide | β-lactamase resistance; enhanced plasma half-life |
2010s–Present | Hybrid Agents | N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide derivatives; Tetrazole-acetamide antifolates | Addressing drug-resistant TB/malaria; multitarget diabetes therapies |
Tetrazoles serve as high-fidelity carboxylic acid bioisosteres due to near-identical acidity (ΔpKa < 0.5 units) and superior metabolic resistance to enzymatic decarboxylation. This substitution strategy directly addresses three limitations of carboxylates:
In N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide, bioisosteric replacement yields three key advantages:
Table 3: Physicochemical Comparison: Carboxylate vs. Tetrazolate Bioisostere
Property | Carboxylate Group | Tetrazolate Bioisostere | Impact on Drug Design |
---|---|---|---|
Acidity (pKa) | 4.0–4.5 (aliphatic); 4.5–5.0 (aromatic) | 4.2–4.9 | Near-identical ionization profile |
Hydrogen Bond Acceptors | 2 | 3–4 | Enhanced target binding versatility |
Metabolic Vulnerability | High (decarboxylases, conjugases) | Low (resists major phase I/II enzymes) | Improved pharmacokinetic half-life |
Dipole Moment | 1.7–1.9 D | 4.5–5.1 D | Altered binding orientation in active sites |
LogD₇.₄ | Typically -1.0 to 0.5 | Typically 0.5–1.5 | Increased membrane permeability |
This bioisosteric rationale underpins contemporary designs of protein tyrosine phosphatase 1B (PTP1B) inhibitors for diabetes and novel antituberculars, where N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives overcome the pharmacokinetic limitations of carboxylate-containing leads [3] [7]. The strategic fusion with acetamide groups further enables synergistic binding to hinge regions in kinase targets and allosteric sites of GPCRs, establishing tetrazole-acetamide hybrids as next-generation pharmacophores.
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3